molecular formula C15H18N4OS B2495282 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2034430-78-7

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2495282
CAS No.: 2034430-78-7
M. Wt: 302.4
InChI Key: DEWZBLUFRHBEBA-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a phenyl group with a methylthio substituent

Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as a halogenated alkane.

    Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings may play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can be compared with other compounds that feature similar structural motifs, such as:

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the methylthio substituent, which may affect its chemical reactivity and biological activity.

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylthio group, which may influence its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in the combination of the triazole, azetidine, and methylthio-substituted phenyl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound incorporates a triazole ring, an azetidine moiety, and a phenyl group substituted with a methylthio group. The presence of these functional groups suggests a diverse range of interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.
  • Synthesis of the Azetidine Ring : Cyclization involving β-amino alcohols.
  • Coupling Reactions : Linking the triazole and azetidine rings using nucleophilic substitution.
  • Introduction of the Methylthio Group : Through electrophilic aromatic substitution or similar methods.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. A comparative analysis revealed that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer activities. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule dynamics and inhibition of specific signaling pathways associated with cell proliferation . The compound's structure suggests potential interaction with tubulin, which is crucial for cancer cell division.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activity associated with triazole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . The presence of the azetidine ring may enhance this activity by improving membrane permeability.

Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against Escherichia coli, indicating strong antibacterial activity. The structural similarity to our compound suggests it may possess comparable efficacy .

Study 2: Anticancer Mechanisms

A series of experiments on triazole derivatives showed that they could significantly reduce tumor growth in xenograft models. The mechanism was linked to the stabilization of microtubules, preventing mitotic progression in cancer cells . Similar effects are anticipated for our compound based on its structural components.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli (MIC 8 µg/mL)
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWZBLUFRHBEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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